
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid is a complex organic compound known for its unique structural features and versatile applications in various scientific fields. This compound is characterized by the presence of a cyclohexylidene ring, which imparts significant stability and reactivity, making it a valuable entity in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid typically involves multiple steps:
-
Formation of the Cyclohexylidene Ring: : The initial step involves the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetic anhydride to form 2-acetyldimedone. This reaction is catalyzed by a base such as triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) .
-
Introduction of the Allyloxycarbonyl Group: : The next step involves the protection of the amino group of L-2,3-diaminopropionic acid with an allyloxycarbonyl (Alloc) group. This is achieved using allyl chloroformate in the presence of a base like sodium bicarbonate.
-
Coupling Reaction: : The final step is the coupling of the cyclohexylidene derivative with the protected diaminopropionic acid. This is typically carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.
-
Reduction: : Reduction reactions can target the cyclohexylidene ring, converting it into a more saturated form.
-
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the allyloxycarbonyl group, where nucleophiles can replace the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce more saturated derivatives, and substitution can result in various substituted analogs.
科学的研究の応用
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid exerts its effects involves its interaction with specific molecular targets. The cyclohexylidene ring provides steric protection, enhancing the compound’s stability and bioavailability. The allyloxycarbonyl group can be selectively removed under physiological conditions, releasing the active diaminopropionic acid moiety, which can then interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-Fmoc-L-2,3-diaminopropionic acid: Similar in structure but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of an allyloxycarbonyl group.
N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-Boc-L-2,3-diaminopropionic acid: Contains a tert-butoxycarbonyl (Boc) group, offering different protection and deprotection properties.
Uniqueness
The unique combination of the cyclohexylidene ring and the allyloxycarbonyl group in N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-allyloxycarbonyl-L-2,3-diaminopropionic acid provides distinct advantages in terms of stability, reactivity, and bioavailability, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H24N2O6/c1-5-6-25-16(24)18-9-11(15(22)23)19-10(2)14-12(20)7-17(3,4)8-13(14)21/h5,11,20H,1,6-9H2,2-4H3,(H,18,24)(H,22,23) |
InChIキー |
UWXMDMFLORSRGR-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(CNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzenesulfonate](/img/structure/B12096042.png)
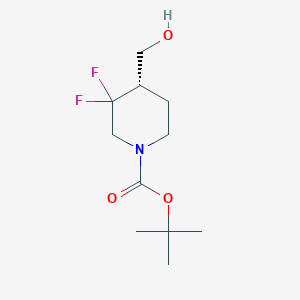
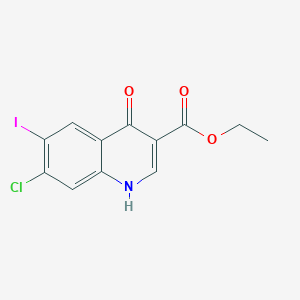

![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
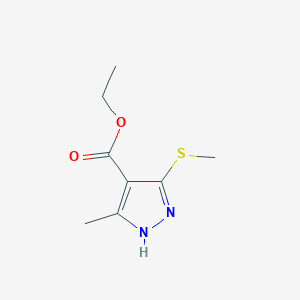
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
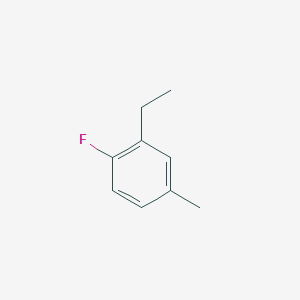
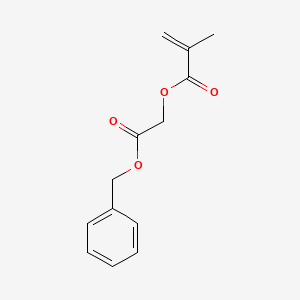
![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

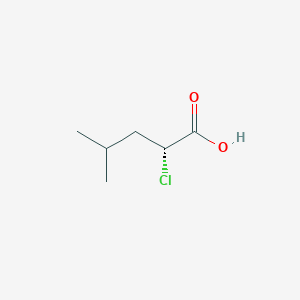
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
